Cas no 1281314-77-9 (1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde)

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde structure
1281314-77-9 structure
商品名:1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
CAS番号:1281314-77-9
MF:C17H13NO3
メガワット:279.290024518967
CID:5060395

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
    • インチ: 1S/C17H13NO3/c1-21-16-9-5-3-7-14(16)17(20)18-10-12(11-19)13-6-2-4-8-15(13)18/h2-11H,1H3
    • InChIKey: XHRKKKWXEJJHKG-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC=CC=1OC)N1C=C(C=O)C2C=CC=CC1=2

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 398
  • トポロジー分子極性表面積: 48.3
  • 疎水性パラメータ計算基準値(XlogP): 3

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM260864-10g
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
1281314-77-9 95%+
10g
$1459 2021-08-18
Chemenu
CM260864-1g
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
1281314-77-9 95%+
1g
$458 2021-08-18
Chemenu
CM260864-5g
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
1281314-77-9 95%+
5g
$1043 2021-08-18
Chemenu
CM260864-1g
1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde
1281314-77-9 95%+
1g
$485 2024-08-02

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde 関連文献

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehydeに関する追加情報

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde (CAS No. 1281314-77-9)

1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde, also known by its CAS registry number 1281314-77-9, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of indole, a heterocyclic aromatic structure, and incorporates a methoxybenzoyl group and an aldehyde functional group. Its unique structure makes it a valuable molecule for exploring various chemical reactions, as well as for potential applications in drug discovery and material science.

The indole core of this compound is a well-known scaffold in organic chemistry, often used as a building block for synthesizing bioactive molecules. The presence of the methoxy group in the benzoyl moiety adds electron-donating properties, which can influence the electronic characteristics of the molecule and enhance its reactivity in certain reactions. The aldehyde group, on the other hand, introduces electrophilic properties, making it susceptible to nucleophilic attacks and enabling the formation of various derivatives through condensation reactions.

Recent studies have highlighted the potential of 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde in medicinal chemistry. Researchers have explored its ability to act as a precursor for synthesizing bioactive compounds with anti-inflammatory, antioxidant, and anticancer properties. For instance, derivatives of this compound have shown promising results in inhibiting key enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest that the compound could serve as a lead molecule for developing novel therapeutic agents.

In addition to its pharmacological applications, 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde has been studied for its role in chemical synthesis. Its reactivity has been exploited in various coupling reactions, such as the formation of imines and enamine derivatives. These reactions are not only important for expanding the library of synthetic compounds but also for creating materials with tailored properties for applications in electronics and optoelectronics.

The synthesis of 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde typically involves multi-step procedures that combine traditional organic synthesis techniques with modern catalytic methods. One common approach involves the condensation of indole derivatives with benzaldehyde or its substituted analogs under specific reaction conditions. The use of transition metal catalysts has been shown to enhance the efficiency and selectivity of these reactions, leading to higher yields of the desired product.

The physical and chemical properties of this compound have also been extensively studied. Its solubility in various solvents, stability under different conditions, and spectral characteristics (such as UV-Vis and NMR spectra) have been documented in recent research papers. These studies provide valuable insights into the behavior of the compound in different environments and guide its application in both academic and industrial settings.

In terms of biological activity, 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde has demonstrated selective binding to certain proteins and enzymes, making it a potential candidate for studying molecular recognition processes. Its interaction with biological systems has been investigated using advanced techniques such as X-ray crystallography and molecular docking simulations. These studies have provided a deeper understanding of its mode of action at the molecular level.

The growing interest in this compound is reflected in its increasing mention in scientific literature and patent filings. Researchers are continuously exploring new ways to modify its structure to enhance its bioavailability, potency, and selectivity. For example, recent efforts have focused on incorporating additional functional groups or altering the substituents on the benzene ring to improve its pharmacokinetic properties.

In conclusion, 1-(2-Methoxybenzoyl)-1H-indole-3-carbaldehyde (CAS No. 1281314-77-9) is a versatile compound with significant potential in both academic research and industrial applications. Its unique structure, reactivity, and biological activity make it an attractive target for further investigation. As research continues to uncover new aspects of this molecule's properties and applications, it is likely to play an increasingly important role in advancing our understanding of organic chemistry and drug development.

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